

In-Depth Technical Guide to the Physicochemical Properties of Carboxymefloquine-d3

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Compound of Interest

Compound Name: **Carboxymefloquine-d3**

Cat. No.: **B12415835**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Carboxymefloquine-d3**, a deuterated analog of Carboxymefloquine, the primary metabolite of the antimalarial drug Mefloquine. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.

Core Physicochemical Properties

Carboxymefloquine-d3 is a stable isotope-labeled version of Carboxymefloquine, utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for both **Carboxymefloquine-d3** and its non-deuterated counterpart, Carboxymefloquine. It is important to note that experimentally determined data for many of these properties are not readily available in the public domain.

Table 1: Physicochemical Properties of **Carboxymefloquine-d3**

Property	Value	Source
Chemical Name	2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid	
CAS Number	2469206-35-5	
Molecular Formula	C ₁₂ H ₂ D ₃ F ₆ NO ₂	
Molecular Weight	312.18 g/mol	
Appearance	Light Brown Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

Table 2: Physicochemical Properties of Carboxymefloquine

Property	Value	Source
Chemical Name	2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid	
CAS Number	35853-50-0	
Molecular Formula	<chem>C12H5F6NO2</chem>	
Molecular Weight	309.164 g/mol	
Appearance	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Methanol (Slightly)	
pKa (Predicted)	1.47 ± 0.10	
logP	Data not available	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Carboxymefloquine-d3** are not specifically described in the available literature. However, the following are generalized, standard methodologies that would be appropriate for characterizing this compound.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **Carboxymefloquine-d3** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.

- Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

- Sample Preparation: An excess amount of **Carboxymefloquine-d3** is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Carboxymefloquine-d3** in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

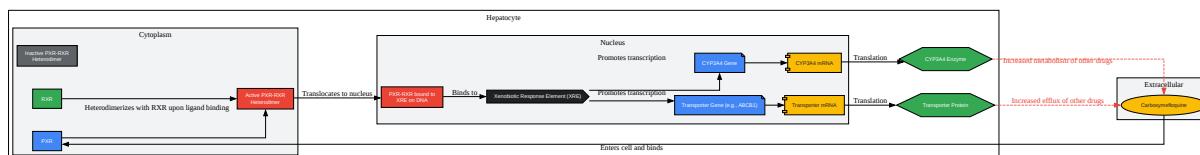
pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

- Sample Preparation: A known amount of **Carboxymefloquine-d3** is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored with a calibrated pH electrode.
- Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acidic functional groups have been neutralized. For a carboxylic acid, this corresponds to the midpoint of the titration curve.

Biological Interaction: Signaling Pathway

Carboxymefloquine, the non-deuterated form of the compound, has been identified as an agonist of the Pregnan X Receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport. The activation of PXR by Carboxymefloquine can lead to drug-drug interactions by inducing the expression of cytochrome P450 enzymes and drug transporters.

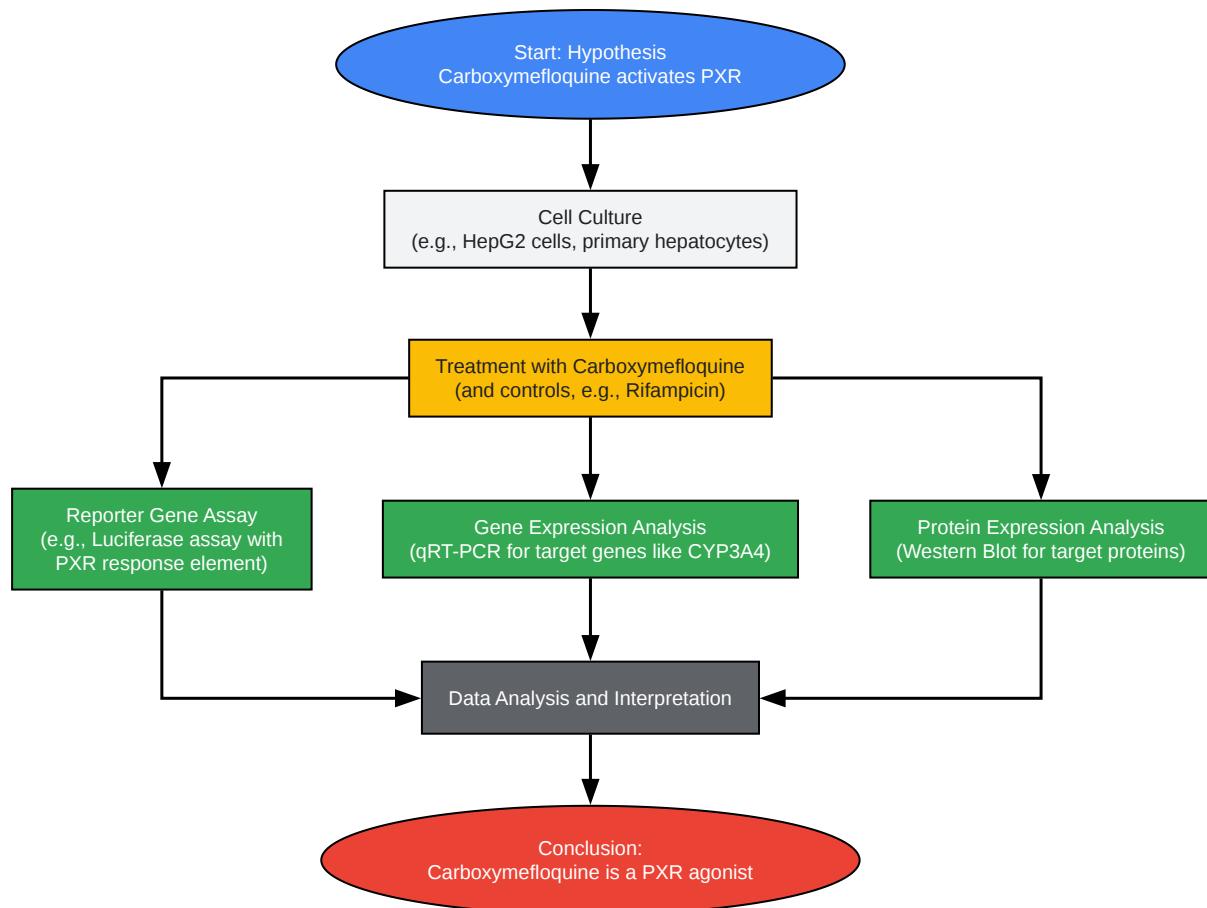


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Caption: PXR activation by Carboxymefloquine.

Experimental Workflow for Investigating PXR Activation

The following diagram outlines a typical experimental workflow to investigate the activation of PXR by a compound like Carboxymefloquine.



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Caption: Workflow for PXR activation studies.

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